REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[OH:10]S(O)(=O)=O.N([O-])=O.[Na+]>O>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:10])=[CH:7][N:6]=1)#[N:9] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)C#N
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was stirred for 30 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 mL round-bottomed flask fitted with condenser and magnetic stirrer
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |